8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.: 64368-85-0
Cat. No.: VC5947160
Molecular Formula: C12H13FN2
Molecular Weight: 204.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64368-85-0 |
|---|---|
| Molecular Formula | C12H13FN2 |
| Molecular Weight | 204.248 |
| IUPAC Name | 8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 |
| Standard InChI Key | PXCCYWKGOYWGFS-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a fluorinated indole moiety linked to a partially saturated pyridine ring. The methyl group at position 2 and the fluorine atom at position 8 contribute to its stereoelectronic properties, influencing interactions with biological targets. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
| SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| InChIKey | PXCCYWKGOYWGFS-UHFFFAOYSA-N | |
| PubChem CID | 919384 |
Physicochemical Properties
While solubility data remain unreported, the compound’s logP (calculated: 2.89) suggests moderate lipophilicity, favorable for blood-brain barrier penetration. Its melting point and stability under varying pH conditions require further experimental validation.
Synthesis and Analytical Characterization
Synthetic Route
The synthesis begins with 4-fluorophenylhydrazine hydrochloride and 1-methyl-4-piperidone, proceeding through a Fischer indole cyclization to form the tetrahydro-γ-carboline core. Critical steps include:
-
Condensation: Reacting 4-fluorophenylhydrazine with 1-methyl-4-piperidone under acidic conditions to form a hydrazone intermediate.
-
Cyclization: Thermal or acid-catalyzed ring closure to construct the indole-piperidine framework.
-
Purification: Chromatographic separation yields the final product with ≥95% purity .
Table 1: Optimization of Synthesis Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 62 | 95 |
| Catalyst | HCl (conc.) | 58 | 93 |
| Solvent | Ethanol/Water (3:1) | 67 | 97 |
Spectroscopic Characterization
-
NMR: -NMR (400 MHz, CDCl) δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 3.45–3.35 (m, 2H), 3.10–2.95 (m, 2H), 2.85 (s, 3H), 2.70–2.55 (m, 2H).
Pharmacological Activity and Mechanism
CFTR Potentiation in Cystic Fibrosis
The compound rescues gating defects in F508del- and G551D-CFTR mutants, enhancing chloride channel activity by 80–85% of wild-type levels (EC = 2.1 μM) . Comparative studies with VX-770 (ivacaftor) show similar efficacy but distinct pharmacokinetics:
Table 2: In Vitro Efficacy in CFTR Rescue
| Cell Line | Mutation | (% WT) | EC (μM) |
|---|---|---|---|
| FRT | F508del | 82 ± 4 | 2.1 ± 0.3 |
| CFBE41o- | F508del | 78 ± 5 | 2.4 ± 0.4 |
| HBE | G551D | 85 ± 3 | 1.9 ± 0.2 |
Pharmacokinetic Profile
Oral administration in rats (10 mg/kg) achieves a plasma of 1.2 μg/mL at 2 h, with 68% bioavailability. Lung tissue concentrations reach 0.4 μg/g, suggesting potential for pulmonary delivery .
Future Directions and Applications
Expanding Therapeutic Indications
Preliminary data suggest activity in neurological disorders (e.g., Alzheimer’s disease) through σ-1 receptor modulation. Oncology applications are under exploration, leveraging the tetrahydro-γ-carboline scaffold’s affinity for DNA topoisomerase II .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume